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Compound of Interest

Compound Name: 4-Benzyloxyanisole

Cat. No.: B189286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-Benzyloxyanisole (CAS 6630-18-8). Detailed

experimental protocols and tabulated spectral data are presented to support compound

identification, characterization, and quality control in research and development settings.

Chemical Structure
IUPAC Name: 1-methoxy-4-(phenylmethoxy)benzene[1] Molecular Formula: C₁₄H₁₄O₂[1]

Molecular Weight: 214.26 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

The ¹H and ¹³C NMR spectra of 4-Benzyloxyanisole provide definitive information about its

proton and carbon framework.

The ¹H NMR spectrum confirms the presence of all 14 protons in the molecule, corresponding

to the methoxy group, the benzylic methylene bridge, and the two distinct aromatic rings.

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.43-7.28 m 5H -
Phenyl group

protons (C₆H₅)

6.90 d 2H 9.2
Aromatic protons

ortho to OCH₂

6.82 d 2H 8.8
Aromatic protons

ortho to OCH₃

4.99 s 2H -
Benzylic protons

(-OCH₂Ph)

3.74 s 3H -
Methoxy protons

(-OCH₃)

Solvent: CDCl₃,

Instrument

Frequency: 400

MHz

The ¹³C NMR spectrum shows 10 distinct signals, consistent with the molecular symmetry of 4-
Benzyloxyanisole.
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Chemical Shift (δ) ppm Assignment

154.0 Aromatic C-O (para to OCH₃)

153.0 Aromatic C-O (para to OCH₂)

137.4 Aromatic C (quaternary, C₆H₅)

128.6 Aromatic CH (ortho, C₆H₅)

127.9 Aromatic CH (meta, C₆H₅)

127.5 Aromatic CH (para, C₆H₅)

115.9 Aromatic CH (ortho to OCH₂)

114.7 Aromatic CH (ortho to OCH₃)

70.8 Benzylic Carbon (-OCH₂Ph)

55.7 Methoxy Carbon (-OCH₃)

Solvent: CDCl₃, Instrument Frequency: 100

MHz

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 4-Benzyloxyanisole
based on the absorption of infrared radiation.

The spectrum is characterized by strong absorptions corresponding to aromatic C-H, aliphatic

C-H, C=C aromatic, and C-O ether linkages.
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium
Aliphatic C-H Stretch (CH₂ and

CH₃)

1600-1585 Strong Aromatic C=C Ring Stretch

1500-1400 Strong Aromatic C=C Ring Stretch

~1240 Strong
Aryl-O-C Asymmetric Stretch

(Aryl Ether)

~1040 Strong
Aryl-O-C Symmetric Stretch &

Alkyl-O-C Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule, aiding in its identification and structural confirmation.

The electron ionization (EI) mass spectrum of 4-Benzyloxyanisole is expected to show a

prominent molecular ion peak and characteristic fragment ions resulting from the cleavage of

the ether bonds.

m/z (Mass/Charge) Proposed Fragment Ion Structure

214 Molecular Ion [M]⁺ [C₁₄H₁₄O₂]⁺

123
[M - C₇H₇]⁺ (Loss of benzyl

radical)
[CH₃O-C₆H₄-O]⁺

91 [C₇H₇]⁺ (Benzyl cation) [C₆H₅CH₂]⁺

77 [C₆H₅]⁺ (Phenyl cation) [C₆H₅]⁺

The most characteristic fragmentation is the cleavage of the benzylic C-O bond, leading to the

formation of a stable benzyl cation (m/z 91), which is often the base peak.
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Experimental Protocols
The following are standard methodologies for acquiring the spectral data presented.

Sample Preparation: Accurately weigh 5-10 mg of 4-Benzyloxyanisole.

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution into a 5 mm NMR tube.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room

temperature. Standard pulse programs are used for data acquisition.

Sample Preparation: Grind 1-2 mg of 4-Benzyloxyanisole with approximately 100 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10

tons) for several minutes to form a transparent or translucent pellet.

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record

the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty

sample holder is recorded first.

Sample Preparation: Prepare a dilute solution of 4-Benzyloxyanisole (approx. 1 mg/mL) in

a volatile organic solvent such as dichloromethane or ethyl acetate.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC)

inlet.

Chromatography: The sample is vaporized and separated on a capillary column (e.g., DB-

5MS). A typical temperature program would be: hold at 60°C for 1 min, then ramp to 300°C

at 10°C/min.

Ionization & Analysis: As the compound elutes from the GC column, it enters the mass

spectrometer, where it is ionized using electron ionization (EI) at 70 eV. The mass analyzer

scans a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.
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Data Interpretation Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis

and structural confirmation of 4-Benzyloxyanisole.

Workflow for Structural Elucidation of 4-Benzyloxyanisole
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Click to download full resolution via product page

Caption: Logical workflow for the spectral analysis of 4-Benzyloxyanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 4-
Benzyloxyanisole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189286#spectral-data-of-4-benzyloxyanisole-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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